molecular formula C23H21FN2O3S B2868119 N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide CAS No. 941971-68-2

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide

Cat. No. B2868119
CAS RN: 941971-68-2
M. Wt: 424.49
InChI Key: JCZYXCVLTGSKIR-UHFFFAOYSA-N
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Description

“N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide” is a complex organic compound. It contains a sulfonyl group attached to a fluorophenyl group, a tetrahydroquinoline group, and a benzamide group with a methyl substituent . These functional groups suggest that the compound could have interesting chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroquinoline ring, the introduction of the sulfonyl group, and the attachment of the benzamide group . The exact methods would depend on the specific reactions used and the order in which the functional groups are introduced.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl group could introduce polarity to the molecule, and the aromatic rings in the phenyl and quinoline groups could contribute to its stability .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The sulfonyl group is often involved in substitution and elimination reactions, while the aromatic rings could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar groups could make it soluble in polar solvents, and the aromatic rings could contribute to its UV/Vis absorption spectrum .

Scientific Research Applications

Tumor Proliferation Imaging

"N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide" and its derivatives have been explored as markers for cellular proliferation in tumors, utilizing PET imaging to assess the proliferative status of solid tumors. For instance, a study by Dehdashti et al. (2013) evaluated the safety, dosimetry, and potential of using a similar compound, 18F-ISO-1, for imaging tumor proliferation in patients with malignant neoplasms, finding significant correlations with tumor proliferation markers (Dehdashti et al., 2013).

Metabolism and Disposition Studies

Research on related compounds provides insights into their metabolism, disposition, and potential therapeutic applications. For example, the study of [14C]SB-649868 by Renzulli et al. (2011) revealed its elimination pathways and metabolite profiles, contributing to the understanding of how similar compounds are processed by the human body (Renzulli et al., 2011).

Herbal Medicine Pharmacokinetics

Compounds with similar structures have been identified and studied in the context of traditional herbal medicines. Alolga et al. (2015) characterized the pharmacokinetics of major compounds in an herbal preparation, demonstrating the importance of understanding the absorption and metabolism of complex mixtures containing related chemical entities (Alolga et al., 2015).

Radiotracer Development for Brain Imaging

Another application includes the development of radiotracers for brain imaging, particularly targeting specific brain receptors or enzymes. Patel et al. (2019) developed [18F]DASA-23 as a novel PET radiopharmaceutical to measure pyruvate kinase M2 levels, an enzyme involved in glycolysis and implicated in glioma, indicating the utility of such compounds in diagnosing and monitoring brain tumors (Patel et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve exploring its potential applications, such as in medicine or materials science. It could also involve studying its reactivity and properties in more detail .

properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O3S/c1-16-4-6-17(7-5-16)23(27)25-20-10-13-22-18(15-20)3-2-14-26(22)30(28,29)21-11-8-19(24)9-12-21/h4-13,15H,2-3,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZYXCVLTGSKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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